1-Chloro-2-isopropoxy-3,5-dimethylbenzene

Description

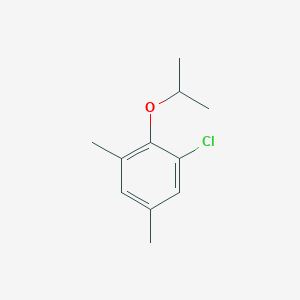

1-Chloro-2-isopropoxy-3,5-dimethylbenzene is a substituted aromatic compound featuring a benzene ring with four distinct substituents: a chlorine atom at position 1, an isopropoxy group (-OCH(CH₃)₂) at position 2, and methyl groups (-CH₃) at positions 3 and 4. Its molecular formula is C₁₁H₁₅ClO, with a molecular weight of 199.45 g/mol. The compound’s structure imparts unique physicochemical properties, including moderate solubility in polar organic solvents and reactivity influenced by electron-donating substituents (methyl and isopropoxy groups) and the chlorine leaving group. It is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where steric and electronic effects dictate its functional roles .

Properties

Molecular Formula |

C11H15ClO |

|---|---|

Molecular Weight |

198.69 g/mol |

IUPAC Name |

1-chloro-3,5-dimethyl-2-propan-2-yloxybenzene |

InChI |

InChI=1S/C11H15ClO/c1-7(2)13-11-9(4)5-8(3)6-10(11)12/h5-7H,1-4H3 |

InChI Key |

YJPCVCNVQDZLBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)OC(C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1-chloro-2-isopropoxy-3,5-dimethylbenzene with structurally related analogs:

Key Observations:

- Molecular Weight and Substituent Effects : The bromo-chloro analog (219.51 g/mol) is heavier due to bromine’s atomic mass, whereas the nitro-methoxy derivative’s weight reflects electron-withdrawing nitro groups.

- Solubility : The isopropoxy group in the target compound enhances solubility in organic solvents like dioxane compared to nitro-substituted analogs, which are less soluble due to polar nitro groups .

- Reactivity :

- The bromo-chloro compound undergoes nucleophilic substitution (e.g., Suzuki coupling) more readily than the chloro-isopropoxy derivative due to bromine’s superior leaving-group ability .

- Nitro groups in 1-chloro-2,4-dimethoxy-3,5-dinitrobenzene deactivate the ring, making it resistant to electrophilic substitution, whereas methyl and isopropoxy groups in the target compound activate the ring for such reactions.

Reaction Performance in Solvent Systems

Evidence from PEG/dioxane/water solvent systems (Blasucci et al., 2010) highlights the role of phase separation in product isolation . For example:

- Ether Synthesis (Scheme 5) : The PEG/dioxane/H₂O system improves conversion rates for reactions involving bromo-dimethylbenzene derivatives. While direct data for the chloro-isopropoxy compound is unavailable, its isopropoxy group likely enhances miscibility in dioxane-rich phases, facilitating efficient catalyst recycling.

- Steric Effects : The bulkier isopropoxy group in the target compound may slow reaction kinetics compared to smaller substituents (e.g., methoxy), but this can improve selectivity in certain transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.